molecular formula C10H14FNO4 B2889939 2-Fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid CAS No. 1597202-96-4

2-Fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid

Cat. No. B2889939
CAS RN: 1597202-96-4
M. Wt: 231.223
InChI Key: LINUSXMFPCEBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-Fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and a fluoroacetic acid moiety, which is a type of carboxylic acid that contains a fluorine atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an azetidine ring, a fluorine atom attached to a carbon atom, and a carboxylic acid group. The exact structure would need to be determined through spectroscopic methods such as NMR .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azetidine ring, the fluorine atom, and the carboxylic acid group. Each of these functional groups can undergo specific types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could influence its polarity and the presence of a carboxylic acid group could make it capable of forming hydrogen bonds .

Scientific Research Applications

Fluorescent Probes in Chemical Biology

Fluorescent probes are powerful tools with vast potential for application in chemical biology . The specific characteristics of the main group of fluorophores, coupled with the development of new techniques, have boosted their investigation in various research areas . For instance, the necessity of fluorescent tags applicable in different studies of subcellular localization and mechanisms of action of bioactive compounds has increased the development of fluorophores and new synthetic protocols toward the application in medicinal chemistry .

Enhanced Pairing Affinity in RNA

The compound has been studied for its enhanced pairing affinity in RNA . The increased pairing affinity of 2′-F-RNA relative to RNA is not, as commonly assumed, the result of a favorable entropic contribution (‘conformational preorganization’), but instead primarily based on enthalpy . This suggests that the 2′-substituent, in addition to its important function in sculpting RNA conformation, plays an underappreciated role in modulating Watson–Crick base pairing strength and potentially π–π stacking interactions .

Skeletal Editing of Organic Molecules

The compound has been used in the “skeletal editing” of organic molecules by nitrogen atom deletion . This method was developed by Prof. Levin and co-workers from the University of Chicago . Their strategy included the use of an anomeric N-pivaloyloxy-N-alkoxyamide amide as the key reagent .

Thermodynamic Property Data

The compound could potentially be used in the study of thermodynamic property data . This could be particularly useful in the field of physical chemistry, where understanding the thermodynamic properties of compounds is crucial .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled and stored .

properties

IUPAC Name

2-fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO4/c1-10(2,3)16-9(15)12-4-6(5-12)7(11)8(13)14/h4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINUSXMFPCEBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C(C(=O)O)F)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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